Glycine p-nitroanilide
Overview
Description
Glycine p-nitroanilide is a protease substrate . It has an empirical formula of C8H9N3O3 and a molecular weight of 195.18 .
Molecular Structure Analysis
The molecular structure of Glycine p-nitroanilide consists of a glycine (amino acid) part and a p-nitroanilide part . The empirical formula is C8H9N3O3 .Physical And Chemical Properties Analysis
Glycine p-nitroanilide is a solid substance . It has a density of 1.428g/cm3 and a boiling point of 475.4ºC at 760mmHg .Scientific Research Applications
Biochemical Analysis and Enzyme Studies :
- Glycine p-nitroanilide is used in studies related to enzyme kinetics and functions. For instance, it has been used to investigate the enzymatic activity of aminopeptidase M and its inhibition by specific analogues (Fok & Yankeelov, 1977).
- It serves as a substrate in the assays for determining enzymatic activities, such as gamma-glutamyl-transferase activity in serum (Theodorsen & Strømme, 1976).
Pharmacological and Medical Research :
- This compound has been involved in studies exploring the absorption of amino acid derivatives in the intestine, providing insights into the structural requirements for membrane hydrolysis (Amidon, Chang, Fleisher, & Allen, 1982).
- In medical research, glycine p-nitroanilide plays a role in studies focusing on renal ischemia/reperfusion injury and its attenuation by synthetic glycine derivatives (Bi et al., 2009).
Chemical and Molecular Biology Studies :
- It is used in molecular biology research to study the interaction of enzymes with various substrates. For example, it helped in understanding the cleavage of p-nitroanilides by different enzymes like elastase, trypsin, and chymotrypsin (Kasafírek, Frič, Slabý, & Máliš, 1976).
Cancer Research :
- Studies involving glycine p-nitroanilide have also contributed to cancer research, particularly in understanding the formation of DNA adducts and their potential role in gastrointestinal cancer (Gottschalg, Scott, Burns, & Shuker, 2006).
Metabolic and Nutritional Research :
- It has been used in investigations related to metabolism, such as studying the effect of glycine on Helicobacter pylori and its potential role in gastric carcinogenesis (Gaspar et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZMNSJSZXVCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152884 | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine p-nitroanilide | |
CAS RN |
1205-88-5 | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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